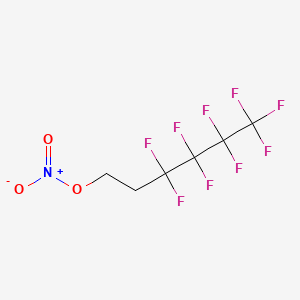

3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate

Description

Contextualization within Fluorinated Organic Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, holds a unique position in the chemical sciences. lookchem.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. ontosight.ai This is primarily due to the distinctive nature of the fluorine atom and the carbon-fluorine bond. Fluorine is the most electronegative element, leading to highly polarized C-F bonds. lookchem.com Furthermore, the C-F bond is one of the strongest covalent single bonds in organic chemistry, imparting significant thermal and chemical stability to fluorinated compounds. lookchem.com

The replacement of hydrogen with fluorine also increases the density of organic compounds, a desirable trait in the formulation of energetic materials as it can lead to higher detonation performance. scispace.com Fluorinated polymers, for instance, are known to possess greater chemical and thermal stability compared to their non-fluorinated hydrocarbon counterparts. In the context of 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate (B79036), the extensive fluorination of the hexyl chain is expected to bestow upon the molecule high density and enhanced stability.

Significance of Fluorinated Alkyl Nitrates in Contemporary Chemical Research

The nitrate ester group (-ONO2) is a well-known explosophore, a functional group that confers energetic properties to a molecule. Research in the field of energetic materials has explored a wide variety of nitrate esters. nih.govgoogle.comchemicalbook.com The combination of a nitrate ester with a fluorinated alkyl chain, as seen in 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate, represents a strategic design to create a high-density, thermally stable energetic plasticizer. scispace.com

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound | n-Amyl nitrate (related, non-fluorinated) |

| CAS Number | 34839-44-6 | 1002-16-0 chemicalbook.com |

| Molecular Formula | C6H4F9NO3 | C5H11NO3 |

| Molecular Weight | 309.09 g/mol | 133.15 g/mol chemicalbook.com |

| Appearance | Liquid (inferred) | Colorless liquid chemicalbook.com |

| Boiling Point | Not available | 157 °C chemicalbook.com |

| Density | Not available | 1.00 g/cm³ chemicalbook.com |

| Flash Point | Not available | 52 °C chemicalbook.com |

| Water Solubility | Not available | Insoluble chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

34839-44-6 |

|---|---|

Molecular Formula |

C6H4F9NO3 |

Molecular Weight |

309.09 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate |

InChI |

InChI=1S/C6H4F9NO3/c7-3(8,1-2-19-16(17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2 |

InChI Key |

JTINRXZCXXXKMA-UHFFFAOYSA-N |

Canonical SMILES |

C(CO[N+](=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for 3,3,4,4,5,5,6,6,6 Nonafluorohexyl Nitrate

Synthetic Pathways to 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Nitrate (B79036)

The synthesis of alkyl nitrates typically involves the reaction of an alcohol with a nitrating agent. For the target compound, the logical precursor is 3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol.

Approaches via Fluorinated Alcohol Nitration

The direct nitration of an alcohol is a common method for preparing nitrate esters. This transformation is typically achieved by reacting the alcohol with a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺).

For the synthesis of 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate, the corresponding alcohol, 3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol, would be treated with a mixed acid solution. The reaction proceeds via the protonation of the alcohol's hydroxyl group, followed by the elimination of water to form a carbocation, which is then attacked by the nitrate ion. However, the high degree of fluorination in the alkyl chain significantly influences the reactivity of the alcohol, potentially requiring modified reaction conditions compared to non-fluorinated analogues.

A general representation of this reaction is: CF₃(CF₂)₃CH₂CH₂OH + HNO₃/H₂SO₄ → CF₃(CF₂)₃CH₂CH₂ONO₂ + H₂O

| Reactant | Reagent | Product | Typical Conditions |

| 3,3,4,4,5,5,6,6,6-Nonafluorohexan-1-ol | Nitric Acid / Sulfuric Acid | This compound | Low temperature (0-10 °C), controlled addition |

Radical-Mediated Nitration Reactions of Nonafluorohexyl Precursors

Radical-mediated reactions offer an alternative approach to introduce a nitro group, which can then be converted to a nitrate ester, or in some cases, directly form a nitrate. Radical nitration of alkenes, for example, can be achieved using reagents like iron(III) nitrate nonahydrate, which thermally decomposes to generate nitrogen dioxide radicals. nih.gov These radicals can add to a double bond. While this method is more commonly used for halo-nitration, it highlights the possibility of radical pathways. nih.gov

For a nonafluorohexyl precursor, a potential route could involve the radical addition of a nitrating agent to a suitable unsaturated precursor, such as 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene. The development of eco-friendly radical processes, including those initiated by visible-light photocatalysis, has expanded the toolkit for such transformations. nasa.gov

Alkyl Halide-Based Nitration Processes for Fluorinated Compounds

The conversion of alkyl halides to alkyl nitrates can be accomplished through nucleophilic substitution with a nitrate salt, such as silver nitrate (AgNO₃). This reaction, often referred to as a variant of the Victor Meyer reaction, proceeds via an Sₙ2 mechanism.

In the context of synthesizing this compound, a plausible precursor would be 1-bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane. The reaction with silver nitrate in a suitable solvent, such as acetonitrile, would yield the desired nitrate ester. The choice of the leaving group (e.g., bromide or iodide) and the reaction conditions are crucial for optimizing the yield and minimizing side reactions. The use of metal fluorides in nucleophilic substitution reactions of alkyl halides is also a well-established method for creating C-F bonds, and similar principles apply to the introduction of other nucleophiles. nih.govmdpi.com

| Precursor | Reagent | Product | Solvent |

| 1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane | Silver Nitrate (AgNO₃) | This compound | Acetonitrile |

Advanced Synthetic Strategies for Related Nonafluorohexyl Systems

The nonafluorohexyl moiety can be incorporated into more complex molecular architectures, such as heterocyclic systems and functionalized nanomaterials.

Synthesis of Fluorinated Imidazoles Containing Nonafluorohexyl Moieties

Fluorinated imidazoles are a class of heterocyclic compounds with applications in medicinal chemistry and materials science. nasa.govresearchgate.netmdpi.com The synthesis of such compounds often involves the condensation of a dicarbonyl compound with an aldehyde and ammonia (B1221849) (the Radziszewski synthesis) or the reaction of an alpha-halo ketone with an amidine.

To incorporate a nonafluorohexyl group, a precursor containing this moiety would be utilized. For instance, a nonafluorohexyl-substituted aldehyde could be reacted with a dicarbonyl compound and a source of ammonia. Alternatively, a nonafluorohexyl group could be introduced via N-alkylation of a pre-formed imidazole (B134444) ring using a nonafluorohexyl halide in the presence of a base. nih.gov Mechanochemical methods are also emerging as a sustainable approach for the synthesis of substituted imidazoles. nih.gov

| Imidazole Precursor | Nonafluorohexyl Reagent | Product Type | Typical Conditions |

| Imidazole | 1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane | N-(Nonafluorohexyl)imidazole | Base (e.g., NaOH, K₂CO₃), Polar Solvent (e.g., THF, DMF) |

Functionalization of Carbon Nanotubes with Fluorine-Bearing Hydrosilanes

Carbon nanotubes (CNTs) are often functionalized to improve their solubility, dispersibility, and compatibility with other materials for various applications. nih.govmdpi.comresearchgate.netresearchgate.net One method of functionalization involves the covalent attachment of molecules to the CNT surface.

Fluorine-bearing hydrosilanes can be used to functionalize CNTs. The process typically begins with the oxidation of the CNTs to create carboxylic acid or hydroxyl groups on their surface. These functional groups can then react with the silane (B1218182). For instance, a trichlorosilane (B8805176) or trialkoxysilane containing a nonafluorohexyl group could be reacted with oxidized CNTs. The silane hydrolyzes to form silanol (B1196071) groups which then condense with the hydroxyl or carboxylic acid groups on the CNTs, forming stable covalent bonds. This process grafts the nonafluorohexyl moieties onto the surface of the nanotubes, imparting fluorinated characteristics to the material.

| Nanomaterial | Functionalizing Agent | Surface Groups | Result |

| Oxidized Carbon Nanotubes | Nonafluorohexyl-trichlorosilane | -COOH, -OH | Nonafluorohexyl-functionalized CNTs |

Environmental Chemistry and Atmospheric Dynamics of Fluorinated Nitrate Esters

Atmospheric Lifetimes and Distribution of Fluorinated Alkyl Nitrates

The primary removal mechanism for many organic compounds in the troposphere is reaction with the hydroxyl radical (OH). fluorocarbons.org However, the carbon-fluorine bond is exceptionally strong, making fluorinated compounds generally resistant to chemical degradation. numberanalytics.comwikipedia.org Perfluorocarbons (PFCs), which contain only carbon and fluorine atoms, have atmospheric lifetimes estimated to be in the thousands of years. nih.govstatcan.gc.ca While 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate (B79036) is not a perfluorocarbon, its extensive fluorination suggests that the fluoroalkyl portion of the molecule is highly stable.

The distribution of these compounds in the atmosphere is governed by their volatility, lifetime, and transport patterns. aparc-climate.org Volatile fluorinated compounds can undergo long-range atmospheric transport, leading to their presence in remote regions far from their emission sources. dioxin20xx.org The persistence imparted by the fluoroalkyl chain, combined with the potential for atmospheric transport, means that compounds like 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate could be distributed globally.

Table 1: Comparison of Atmospheric Lifetimes for Various Halogenated Compounds

| Compound | Formula | Atmospheric Lifetime (years) |

|---|---|---|

| Perfluoromethane | CF₄ | 50,000 |

| Perfluoroethane | C₂F₆ | 10,000 |

| Perfluoropropane | C₃F₈ | 2,600 |

| Perfluorohexane | C₆F₁₄ | 3,200 |

| Sulphur hexafluoride | SF₆ | 3,200 |

| HFC-23 | CHF₃ | 264 |

| HFC-134a | C₂H₂F₄ (CH₂FCF₃) | 14.6 |

| HFC-32 | CH₂F₂ | 5.6 |

Data sourced from Statistique Canada, 2015. statcan.gc.ca

Degradation Pathways of Fluorinated Alkyl Nitrates in Environmental Compartments

The degradation of this compound in the environment is a complex process involving abiotic, biotic, and thermal pathways. The specific pathway that dominates depends on the environmental compartment (atmosphere, water, soil) and the prevailing conditions.

Abiotic transformation refers to the degradation of a chemical through non-biological processes such as photolysis (degradation by light) and hydrolysis (reaction with water). numberanalytics.com For fluorinated alkyl nitrates, these processes primarily target the nitrate ester functional group.

In the atmosphere, the primary daytime loss process for organic nitrates involves reaction with OH radicals, leading to the formation of other compounds. copernicus.org Photolysis is also a significant sink. The structure of the nitrate ester influences the rate of these reactions. copernicus.org Hydrolysis can also be a significant removal pathway for some organic nitrates, contributing to the formation of nitric acid (HNO₃) in the atmosphere. copernicus.org

In aquatic environments, hydrolysis would be the principal abiotic degradation pathway. The nitrate ester group can react with water to yield an alcohol (in this case, 3,3,4,4,5,5,6,6,6-nonafluorohexanol) and nitric acid. ccme.ca However, the highly fluorinated alkyl chain is extremely resistant to abiotic degradation due to the strength of the C-F bond, meaning it will likely persist in the environment as a fluorinated alcohol or other transformation product. wikipedia.org

Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms. nih.gov Highly fluorinated compounds are notoriously resistant to biodegradation. nih.govnih.gov The term "forever chemicals" has been used to describe some per- and polyfluoroalkyl substances (PFAS) due to their extreme persistence. umn.edu

While the biodegradation of numerous fluorinated chemicals has been documented, the process is often slow and limited to specific microbial cultures. nih.gov The presence of functional groups other than C-F bonds can provide a "soft spot" for initial enzymatic attack, potentially leading to further degradation. mdpi.com For this compound, the nitrate ester group could be susceptible to enzymatic action. For example, some enzymes, like pentaerythritol (B129877) tetranitrate (PETN) reductase, are known to reductively cleave nitrate esters, releasing nitrite. nih.gov

If the nitrate group is removed, the resulting 3,3,4,4,5,5,6,6,6-nonafluorohexanol would still be a highly fluorinated molecule. The biodegradation of such fluorotelomer alcohols can be complex, proceeding through different pathways and producing stable metabolites like perfluoroalkyl carboxylic acids (PFCAs). nih.gov Therefore, even if initial biotic transformation occurs, persistent fluorinated daughter products are a likely outcome.

Thermal decomposition is the breakdown of molecules at high temperatures. Studies on organic nitrate esters show that the primary and rate-determining step in their thermal decomposition is typically the homolytic cleavage of the RO-NO₂ bond. uri.edu This process forms an alkoxy radical (RO•) and nitrogen dioxide (NO₂). uri.edu

For this compound, this would result in the formation of the 3,3,4,4,5,5,6,6,6-nonafluorohexyloxy radical and NO₂. The subsequent reactions of the alkoxy radical can include β-scission (fragmentation) or reaction with other molecules. uri.edu

Interestingly, theoretical studies have suggested that poly-fluoride nitrate esters may have poorer thermal stability compared to their non-fluorinated counterparts. nih.gov The proposed decomposition mechanism for these compounds is a self-decomposition catalyzed by the released NO₂, which is different from the hydrogen abstraction mechanism seen in some other nitrate esters. nih.gov The activation energy for the thermal decomposition of many primary and secondary nitrate esters is approximately 170 kJ/mol. uri.edu

Table 2: General Decomposition Pathways for Nitrate Esters

| Decomposition Type | Primary Step/Mechanism | Key Products | Governing Factors |

|---|---|---|---|

| Thermal Decomposition | Homolysis of RO-NO₂ bond | Alkoxy radical (RO•), Nitrogen Dioxide (NO₂) | Temperature, Molecular Structure |

| Atmospheric Degradation | Reaction with OH radicals, Photolysis | Varies (e.g., Carbonyls, HNO₃) | Sunlight intensity, OH concentration |

| Biotic Degradation | Enzymatic cleavage of nitrate ester | Alcohol, Nitrite | Microbial species, Presence of specific enzymes |

| Hydrolysis | Reaction with water | Alcohol, Nitric Acid | pH, Water availability |

This table summarizes general pathways based on available literature for organic nitrates and fluorinated compounds. copernicus.orgnih.govuri.edunih.gov

Role as Reservoir Species in Atmospheric Chemical Cycles

In atmospheric chemistry, a reservoir species is a relatively stable compound that sequesters more reactive chemical species, transporting them to other locations before releasing them again. Organic nitrates play a crucial role as reservoir species for nitrogen oxides (NOx = NO + NO₂). copernicus.org

NOx are key pollutants that contribute to the formation of ground-level ozone and acid rain. mdpi.com In the presence of volatile organic compounds (VOCs), NOx is converted to organic nitrates. This conversion effectively removes NOx from a given air mass. Because organic nitrates are generally more stable than NOx, they can be transported over long distances. copernicus.org Subsequent degradation of the organic nitrate, for instance through photolysis or reaction with OH, can then release the NOx back into the atmosphere in a different region, potentially impacting air quality far from the original NOx source. copernicus.org

Given its structure as an organic nitrate, this compound would be expected to participate in these cycles. Its formation would act as a sink for NOx and its parent alcohol, while its degradation would act as a source of NOx, nitric acid, and fluorinated degradation products. The long potential lifetime of its fluorinated backbone means that while the nitrogen is recycled, the fluorinated portion persists.

Environmental Transport and Fate of Fluorinated Organic Compounds

The environmental transport and fate of a compound describe its movement through and ultimate destination in the environment. For volatile fluorinated organic compounds, the atmosphere is a primary transport pathway. dioxin20xx.org

Research on related compounds, such as fluorotelomer alcohols (FTOHs), has shown that they are sufficiently volatile to be emitted into the atmosphere and persistent enough for long-range transport. dioxin20xx.org During their time in the atmosphere, they undergo oxidation processes that can lead to the formation of highly persistent and bioaccumulative perfluorinated carboxylic acids (PFCAs). dioxin20xx.org These PFCAs are then deposited in soil and water systems, including in remote areas like the Arctic, through wet and dry deposition. dioxin20xx.org

By analogy, a volatile fluorinated alkyl nitrate like this compound could follow a similar transport pathway. If released into the atmosphere, it could travel long distances before being degraded or deposited. Its degradation would lead to the release of nitric acid or NOx, while the fluorinated portion of the molecule would likely be transformed into other persistent and mobile fluorinated substances. The ultimate fate of such compounds is accumulation in water, soil, and biota, contributing to the global burden of PFAS contamination. numberanalytics.comnih.gov

Analytical Methodologies for the Characterization and Detection of Fluorinated Nitrate Esters

Chromatographic Techniques for the Analysis of Fluorinated Alkyl Nitrates

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation and analysis of complex mixtures. Both gas and liquid chromatography, often coupled with sensitive detectors, are instrumental in the study of fluorinated alkyl nitrates.

Gas chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds. When paired with an electron capture detector (ECD), it becomes particularly sensitive to electronegative compounds, such as those containing halogens. The presence of nine fluorine atoms in 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate (B79036) makes GC-ECD a highly suitable analytical method. The ECD's high sensitivity to fluorinated compounds allows for their detection at very low concentrations.

Research has demonstrated the utility of GC-ECD for the analysis of various nitrated compounds. For instance, a derivatization-GC/ECD method has been successfully developed for the trace analysis of nitrated polynuclear aromatic hydrocarbons (NPAHs) in air. nih.gov This approach involves converting the parent nitro compounds into their fluorinated derivatives, which significantly enhances their detectability by ECD. nih.gov While this specific study focused on NPAHs, the principle underscores the high sensitivity of ECD to fluorinated molecules, suggesting its direct applicability to inherently fluorinated compounds like 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate without the need for derivatization.

Furthermore, the analysis of alkyl nitrites, which share the nitrate functional group, has been effectively carried out using GC-based methods, often coupled with mass spectrometry (MS) for definitive identification. researchgate.netresearchgate.net These studies highlight the suitability of GC for separating and analyzing compounds with nitrate ester functionalities.

High-performance liquid chromatography (HPLC) provides a versatile alternative to GC, particularly for compounds that are thermally labile or have low volatility. Organic nitrates can be challenging to analyze by GC due to potential thermal decomposition in the injection port or on the column. sdu.edu.cn HPLC, operating at or near ambient temperatures, mitigates this issue.

When coupled with tandem mass spectrometry (LC-MS/MS), HPLC becomes an exceptionally powerful tool for the selective and sensitive detection of target analytes. This technique has been widely applied to the analysis of various organic nitrates in environmental and biological samples. sdu.edu.cnresearchgate.net For instance, LC-MS/MS methods have been developed for the trace level determination of perfluorinated compounds in water, showcasing the technique's capability to handle fluorinated analytes. nih.govresearchgate.net

The analysis of inorganic nitrate and nitrite, precursors and related compounds to organic nitrates, is also routinely performed using HPLC with various detectors, including UV and mass spectrometry. helixchrom.comnih.gov These methods often employ mixed-mode or specialized columns to achieve the necessary separation and retention. helixchrom.com The development of methods for these related ions provides a strong foundation for the analysis of more complex organic nitrates. Isotope dilution techniques, where isotopically labeled standards are used, are often employed in LC-MS/MS to ensure accurate quantification, especially in complex matrices. eurofins.comeurofins.com

Spectroscopic and Elemental Analysis for Fluorine-Containing Compounds

Spectroscopic and elemental analysis techniques provide crucial information regarding the structure and elemental composition of fluorinated compounds, complementing the data obtained from chromatographic methods.

Combustion Ion Chromatography (CIC) has emerged as a preferred method for determining the total amount of organic fluorine in a sample. nih.govinnovatechlabs.com This technique involves the high-temperature combustion of the sample, which converts all fluorine-containing organic compounds into hydrogen fluoride (B91410) (HF). innovatechlabs.comnih.gov The resulting HF is then captured in an absorption solution and quantified as fluoride ions using ion chromatography. innovatechlabs.comenthalpy.comnih.gov

Recent advancements in CIC have focused on improving sensitivity and automation, allowing for the analysis of trace levels of organofluorine in various matrices, including water and consumer products. enthalpy.comnih.govteinstruments.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of compounds. jchps.com For fluorinated species, ¹⁹F NMR is particularly valuable due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govresearchgate.netacs.org The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, often allowing for the clear resolution of signals from different fluorine environments within a molecule. nih.govresearchgate.netyoutube.com

Modern NMR spectrometers can perform a wide array of one- and two-dimensional experiments that can reveal detailed information about the connectivity and spatial relationships between atoms. jeol.com For fluorinated compounds, experiments involving ¹H, ¹³C, and ¹⁹F nuclei can be combined to provide a comprehensive structural picture. jeol.com The development of novel ¹⁹F-centered NMR methodologies allows for the structural determination of fluorinated compounds even in complex mixtures without the need for prior separation. nih.govresearchgate.net

Mass spectrometry (MS), especially high-resolution mass spectrometry (HRMS), is another indispensable tool for structural elucidation. jchps.com HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Fragmentation analysis (MS/MS or MSⁿ) provides further structural information by breaking the molecule apart and analyzing the resulting fragment ions. sdu.edu.cn The predicted collision cross section (CCS) values, which are related to the size and shape of an ion, can also provide an additional dimension of characterization for compounds like this compound. uni.lu

Challenges and Advancements in Trace Level Detection of Fluorinated Organic Compounds in Complex Matrices

The detection of fluorinated organic compounds at trace levels in complex matrices such as environmental water, soil, and biological tissues presents significant analytical challenges. The vast number of different per- and polyfluoroalkyl substances (PFASs) and other fluorinated compounds makes comprehensive monitoring a difficult task. nih.gov

One of the primary challenges is the potential for matrix interference, where other components in the sample can suppress or enhance the analytical signal, leading to inaccurate quantification. researchgate.netteinstruments.com Sample preparation techniques such as solid-phase extraction (SPE) are crucial for removing these interferences and concentrating the analytes of interest. eurofins.comteinstruments.com The selection of the appropriate sorbent material and elution solvents is critical for achieving good recovery and reproducibility. teinstruments.com

Another challenge is the potential for contamination during sample collection, preparation, and analysis, as fluorinated compounds are used in many common laboratory materials. itrcweb.org Strict quality control measures, including the use of field and laboratory blanks, are necessary to ensure data integrity.

Despite these challenges, significant advancements are being made. The development of highly sensitive and selective analytical instrumentation, such as LC-MS/MS, allows for the direct injection of water samples for the analysis of some perfluorinated compounds, reducing the need for extensive sample preparation. nih.govresearchgate.net Furthermore, the use of isotope-labeled internal standards in methods like isotope dilution analysis helps to correct for matrix effects and variations in instrument response, leading to more accurate and reliable quantification. eurofins.comeurofins.com The ongoing development of new analytical methods and the refinement of existing ones are essential for improving our ability to detect and quantify trace levels of fluorinated organic compounds in the environment. nih.gov

Interactive Data Table of Analytical Techniques

| Analytical Technique | Abbreviation | Principle | Application for this compound |

| Gas Chromatography-Electron Capture Detection | GC-ECD | Separation of volatile compounds followed by detection of electronegative species. | High sensitivity due to the nine fluorine atoms. |

| High-Performance Liquid Chromatography-Mass Spectrometry | HPLC-MS/MS | Separation of non-volatile or thermally labile compounds followed by mass-based detection and quantification. | Suitable for direct analysis, avoiding potential thermal degradation. Provides high selectivity and sensitivity. |

| Combustion Ion Chromatography | CIC | Combustion of the sample to convert organic fluorine to HF, followed by ion chromatography to quantify fluoride. | Quantification of total organic fluorine content in a sample. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | ¹⁹F NMR is particularly powerful for structural elucidation. |

| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate mass measurements for determining elemental composition and fragmentation patterns for structural analysis. | Definitive identification and structural confirmation. |

Applications of 3,3,4,4,5,5,6,6,6 Nonafluorohexyl Nitrate in Advanced Materials and Chemical Synthesis

Role in the Development of Tailored Surface-Engineered Materials

The incorporation of highly fluorinated moieties is a well-established strategy for modifying the surface properties of materials. The 3,3,4,4,5,5,6,6,6-nonafluorohexyl group in the titular compound is expected to impart low surface energy, hydrophobicity, and oleophobicity. When applied to a surface, molecules containing such fluorinated chains can self-assemble, creating a non-stick, repellent interface.

Research into similar fluorinated compounds has shown their utility in creating specialized coatings. While direct studies on 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate (B79036) for surface engineering are not widely documented, the principle of utilizing the nonafluorohexyl group is evident in other areas. For instance, the related 3′,3′,4′,4′,5′,5′,6′,6′,6′-nonafluoro-hexyloxy group has been substituted onto phthalocyanine (B1677752) molecules to enhance their solubility and modify their electronic properties for specific applications. mdpi.com This demonstrates the capacity of the nonafluorohexyl chain to tailor the physical characteristics of a larger molecular assembly.

The nitrate ester functional group could potentially serve as a reactive handle for grafting the molecule onto various substrates. Through carefully controlled reactions, the nitrate group could be used to anchor the fluorinated tail to a surface, resulting in a durable and highly repellent coating. Such tailored surfaces are of interest in applications ranging from anti-fouling coatings for marine applications to self-cleaning textiles and microfluidic devices where controlling liquid-surface interactions is paramount.

Utility as a Reagent in Organic Fluorine Chemistry

In the realm of organic synthesis, the introduction of fluorine atoms into molecules can dramatically alter their biological and chemical properties. wikipedia.org While 3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate is itself a fluorinated molecule, its potential as a reagent in organic fluorine chemistry lies in the reactivity of its constituent parts.

The nitrate ester group is a known precursor for various chemical transformations. wikipedia.org For instance, alkyl nitrates can act as nitrating agents under specific conditions. However, the high stability of the C-F bonds in the nonafluorohexyl chain makes it unlikely to act as a fluorine source in electrophilic or nucleophilic fluorination reactions, which typically employ more reactive N-F or other specialized reagents. nih.gov

A more plausible utility for this compound in synthesis would be as a building block. The entire 3,3,4,4,5,5,6,6,6-nonafluorohexyl group could be introduced into a target molecule via reactions involving the nitrate ester. For example, nucleophilic substitution on the carbon adjacent to the nitrate ester could potentially allow for the transfer of the entire fluorinated alkyl chain. This would be a valuable strategy for synthesizing complex fluorinated molecules for pharmaceuticals, agrochemicals, or advanced materials where the presence of a long perfluoroalkyl segment is desired.

Integration into Novel Polymeric Systems and Composites

The unique properties of fluoropolymers, such as high thermal stability, chemical inertness, and low dielectric constant, make them indispensable in numerous industries. akingump.com The integration of the 3,3,4,4,5,5,6,6,6-nonafluorohexyl moiety into polymeric systems can be envisaged as a method to impart some of these desirable fluoropolymer characteristics to other types of polymers.

One potential route for integration is through the use of this compound as a plasticizer or an additive in existing polymer matrices. The fluorinated chain would be expected to be largely incompatible with hydrocarbon-based polymers, potentially leading to phase separation at a micro- or nano-scale. This could be exploited to create materials with tailored morphologies and surface properties.

Alternatively, the nitrate ester group could be chemically modified to create a polymerizable monomer. For instance, replacement of the nitrate group with a polymerizable functional group like an acrylate (B77674) or a vinyl ether would yield a monomer that could be copolymerized with other monomers. This would allow for the creation of new copolymers with a tunable content of the nonafluorohexyl side chains, thereby providing precise control over the final properties of the material, such as its refractive index, surface energy, and gas permeability.

Table 1: Comparison of Properties of Fluorinated and Non-Fluorinated Compounds This table presents a comparative view of how fluorination affects key physical properties, using analogous compounds as examples due to the limited specific data on this compound.

| Property | Non-Fluorinated Analogue (e.g., Hexanol) | Highly Fluorinated Analogue (e.g., Perfluorohexanol) | Effect of Fluorination |

| Boiling Point | ~157 °C | ~140 °C | Generally lower due to weaker intermolecular forces |

| Surface Tension | ~25 mN/m | ~15 mN/m | Significantly lower, leading to hydrophobicity and oleophobicity |

| Density | ~0.82 g/cm³ | ~1.67 g/cm³ | Significantly higher due to the high atomic weight of fluorine |

| Acidity (of corresponding acid) | pKa ~4.8 (Hexanoic acid) | pKa ~0.7 (Perfluoroheptanoic acid) | Drastically increased due to the inductive effect of fluorine atoms |

Investigation in Energetic Materials Research (if applicable, focusing on chemical behavior)

Nitrate esters are a well-known class of energetic materials, with nitroglycerin and pentaerythritol (B129877) tetranitrate (PETN) being prominent examples. wikipedia.org The energetic nature of these compounds stems from the O-NO2 group, which can decompose to produce a large volume of hot gases. The presence of a nitrate ester group in this compound makes it a candidate for investigation as an energetic material.

The high fluorine content in the molecule is expected to have a significant impact on its energetic properties. Fluorine atoms can act as oxidizers in a detonation, reacting with carbon to form gaseous CF4. This can lead to a more favorable oxygen balance and potentially a higher detonation velocity and pressure compared to non-fluorinated analogues. Research on other poly-fluorine-containing molecules has indicated that they can possess reasonable detonation properties, sometimes in the range of traditional explosives like TNT and RDX. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.